1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Description
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a trifluoromethyl group, and a pyrazole ring with an aldehyde functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Properties
Molecular Formula |
C12H8F4N2O |
|---|---|
Molecular Weight |
272.20 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H8F4N2O/c13-9-3-1-8(2-4-9)6-18-10(7-19)5-11(17-18)12(14,15)16/h1-5,7H,6H2 |
InChI Key |
NRTJCDQMLQERKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C(F)(F)F)C=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the 4-fluorobenzyl group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, cost, and safety.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the fluorobenzyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds such as:
1-(4-Fluorobenzyl)-4-(methylsulfonylmethyl)pyridinium chloride: This compound also contains a fluorobenzyl group but differs in its core structure and functional groups.
1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: This compound has a similar fluorobenzyl group but features a piperazine ring and a tetrahydrofuran moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. The unique structural features of this compound, particularly the presence of fluorinated groups, significantly enhance its lipophilicity and potential pharmacological properties. This article reviews the biological activity associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO, with a molecular weight of approximately 302.22 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group and a 4-fluorobenzyl moiety, which contribute to its distinctive biological profile.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains and fungi. The trifluoromethyl group enhances interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Anticancer Properties
The compound has been investigated for its anticancer potential. Pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related compound showed IC values in the low micromolar range against HeLa and A375 human tumor cell lines, suggesting that this compound may exhibit similar effects.
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. It has been noted that pyrazole derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs). A study highlighted that modifications in the pyrazole scaffold could lead to enhanced selectivity and potency against specific CDK targets, potentially making it a candidate for cancer therapy.
Comparative Analysis of Pyrazole Derivatives
The following table summarizes key features and biological activities of selected pyrazole derivatives compared to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHFNO | Trifluoromethyl & Fluorobenzyl groups | Antimicrobial, Anticancer |
| Methyl 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-5-carboxylate | CHNO | Nitro group substitution | Anti-tumor activity |
| Ethyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | CHClFNO | Chlorinated variant | Potential anti-inflammatory |
Case Studies
Several case studies have explored the biological effects of pyrazole derivatives:
- Anticancer Study : A study involving a series of pyrazole compounds demonstrated that modifications at the 5-position significantly influenced anticancer activity. The introduction of trifluoromethyl groups was correlated with enhanced potency against various cancer cell lines.
- Antimicrobial Research : In vitro tests showed that pyrazoles with fluorinated substituents exhibited superior antimicrobial activity compared to their non-fluorinated counterparts, likely due to improved membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
